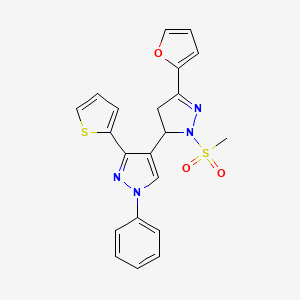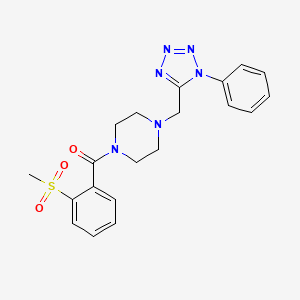![molecular formula C9H11F2NO B3008030 N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide CAS No. 2189893-46-5](/img/structure/B3008030.png)
N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide, also known as DFH-SP-011, is a compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a pathway that is frequently dysregulated in cancer cells.
Mécanisme D'action
N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide targets the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that is responsible for the degradation of p53, which is a tumor suppressor protein. In normal cells, the interaction between MDM2 and p53 is tightly regulated, but in cancer cells, this pathway is frequently dysregulated, leading to the degradation of p53 and the promotion of cancer cell proliferation. N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide binds to the hydrophobic pocket on MDM2 and prevents it from interacting with p53, thereby stabilizing p53 and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide has been shown to induce apoptosis in cancer cells and inhibit their proliferation. In animal models, N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide has been shown to have significant anti-tumor activity and can potentially be used as a therapeutic agent for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide is its potent anti-tumor activity and its ability to induce apoptosis in cancer cells. Additionally, N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide has been shown to have potential applications in other areas of medical research, such as neurodegenerative diseases and inflammation. However, one limitation of N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide is its low solubility, which can make it difficult to administer in vivo. Additionally, the synthesis of N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide is complex and requires several steps, which can make it difficult to produce large quantities of the compound.
Orientations Futures
Related to N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide include improving the synthesis method to increase the yield and purity of the final product. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide in vivo. Finally, more research is needed to explore the potential applications of N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide in other areas of medical research, such as neurodegenerative diseases and inflammation.
Méthodes De Synthèse
The synthesis of N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide involves several steps, starting with the reaction of 2,2-difluoroethylamine and ethyl acrylate to form an intermediate product. This intermediate is then reacted with 2,3-dihydrofuran to produce the spirocyclic ring system. The final step involves the reaction of the spirocyclic compound with prop-2-enamide to form N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide. The overall yield of the synthesis is around 10%, and the purity of the final product can be improved through various purification techniques.
Applications De Recherche Scientifique
N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide has been shown to have potential applications in cancer research. Specifically, it has been found to inhibit the interaction between MDM2 and p53, which is a pathway that is frequently dysregulated in cancer cells. By inhibiting this interaction, N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide can potentially induce apoptosis in cancer cells and prevent their proliferation. Additionally, N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide has been shown to have potential applications in other areas of medical research, such as neurodegenerative diseases and inflammation.
Propriétés
IUPAC Name |
N-(2,2-difluorospiro[2.3]hexan-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-2-7(13)12-6-3-8(4-6)5-9(8,10)11/h2,6H,1,3-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWGYEXVXHTKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2(C1)CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



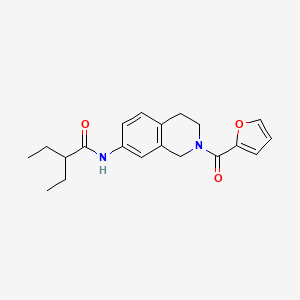
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)
![Ethyl 2-[2-(chloromethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B3007953.png)
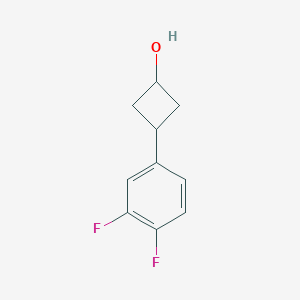
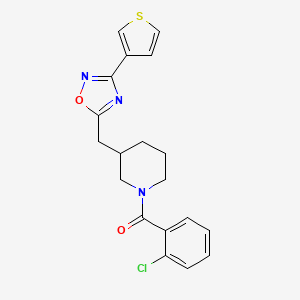
![N1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidine-1,3-dicarboxamide](/img/structure/B3007962.png)
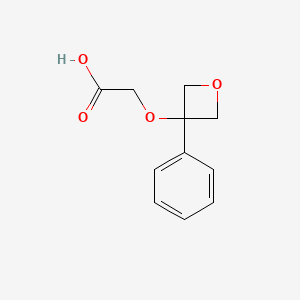
![N-(2-ethoxyphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3007965.png)
